2-(Adamantan-2-yl)acetic acid

Description

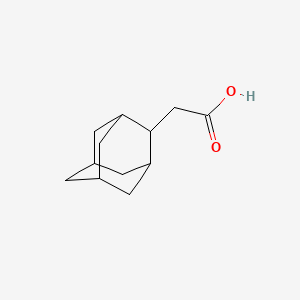

Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBKBENCOHRLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26082-22-4 | |

| Record name | 2-(adamantan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Adamantan 2 Yl Acetic Acid and Its Analogues

Established Synthetic Routes to the Carboxylic Acid Moiety

Established synthetic strategies for preparing 2-(adamantan-2-yl)acetic acid primarily involve the elaboration of readily available adamantane (B196018) precursors. These methods can be broadly categorized into those starting from adamantanone and those involving the derivatization of an existing adamantane scaffold.

Synthesis from Adamantanone Precursors

Adamantanone, a commercially available ketone, serves as a versatile starting material for the synthesis of this compound. Several classical organic reactions can be employed to introduce the required two-carbon acid side chain at the C-2 position.

One common approach involves a Wittig-type reaction or the Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, followed by reduction and hydrolysis. For instance, the reaction of adamantanone with a phosphonate (B1237965) carbanion, such as triethyl phosphonoacetate, yields an α,β-unsaturated ester. Subsequent catalytic hydrogenation reduces the double bond, and saponification of the ester furnishes the desired this compound.

Another established route from adamantanone is through the Arndt-Eistert homologation of adamantane-2-carboxylic acid organic-chemistry.orgwikipedia.orgnrochemistry.com. Adamantane-2-carboxylic acid itself can be conveniently synthesized from adamantanone researchgate.net. The Arndt-Eistert synthesis involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, leads to the one-carbon homologated this compound organic-chemistry.orgwikipedia.orgnrochemistry.com.

The Strecker synthesis offers a pathway to α-amino acid analogues. Reacting adamantanone with an alkali cyanide and ammonium (B1175870) chloride produces an α-aminonitrile masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com. Subsequent hydrolysis of the nitrile group yields 2-amino-2-(adamantan-2-yl)acetic acid, a valuable analogue of the target compound.

| Starting Material | Key Reactions | Intermediate(s) | Product | Reference(s) |

| Adamantanone | Horner-Wadsworth-Emmons, Hydrogenation, Saponification | Ethyl 2-(adamantan-2-ylidene)acetate | This compound | researchgate.net |

| Adamantane-2-carboxylic acid | Arndt-Eistert homologation (Wolff rearrangement) | 2-Diazoacetyladamantane | This compound | organic-chemistry.orgwikipedia.orgnrochemistry.com |

| Adamantanone | Strecker synthesis, Hydrolysis | 2-Amino-2-cyano-adamantane | 2-Amino-2-(adamantan-2-yl)acetic acid | masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com |

Derivatization from Adamantane Scaffolds

Alternatively, this compound can be synthesized by functionalizing an already existing adamantane core bearing a suitable substituent at the C-2 position. Common starting materials for this approach include 2-adamantanol (B149831) and 2-haloadamantanes.

For example, 2-bromoadamantane (B1268071) can be converted to a Grignard reagent, which can then be reacted with a two-carbon electrophile such as formaldehyde (B43269) to yield 2-(adamantan-2-yl)ethanol. Subsequent oxidation of the primary alcohol provides the target carboxylic acid. Another approach involves the reaction of the Grignard reagent with carbon dioxide to first form adamantane-2-carboxylic acid, which can then be homologated as described previously.

The direct carboxylation of adamantane itself, while a powerful method, typically occurs at the more reactive tertiary bridgehead positions (C-1, C-3, C-5, C-7) through the Koch-Haaf reaction , and is therefore not a direct route to the C-2 substituted product orgsyn.org.

Advanced Synthetic Approaches to Functionalized Analogues

The demand for structurally diverse and stereochemically pure adamantane derivatives has driven the development of more advanced synthetic methodologies. These approaches enable the synthesis of functionalized and chiral analogues of this compound.

Enantioselective Synthesis of Chiral Adamantaneacetic Acid Derivatives

Since this compound possesses a chiral center at the C-2 position of the adamantane core, the development of enantioselective syntheses is of great importance. One strategy involves the use of chiral auxiliaries . For instance, an achiral adamantane precursor can be coupled to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction to introduce the acetic acid side chain or its precursor. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis . Chiral catalysts, such as transition metal complexes with chiral ligands, can be employed to catalyze reactions that create the stereocenter at the C-2 position with high enantioselectivity. For example, an asymmetric hydrogenation of an achiral precursor like 2-(adamantylidene)acetic acid using a chiral rhodium or ruthenium catalyst could potentially yield enantiomerically enriched this compound. The Charette enantioselective cyclopropanation has been used to create chiral cyclopropyl (B3062369) residues on adamantane scaffolds, demonstrating the potential for asymmetric transformations on this framework arkat-usa.orgresearchgate.net.

Construction of the Adamantane Framework in Substituted Derivatives

An elegant and versatile approach to highly substituted adamantane derivatives involves the construction of the adamantane cage from simpler, often bicyclic, precursors. The most common precursors are derivatives of bicyclo[3.3.1]nonane ucla.edunih.govrsc.orgnih.gov. This strategy allows for the introduction of various functional groups onto the precursor, which are then incorporated into the final adamantane structure.

For instance, a suitably substituted bicyclo[3.3.1]nonane derivative can be induced to undergo an intramolecular cyclization to form the adamantane core. This approach is particularly useful for synthesizing adamantanes with substitution patterns that are difficult to achieve through direct functionalization of the pre-formed adamantane cage. By choosing a bicyclic precursor that already contains a precursor to the acetic acid moiety, or a functional group that can be readily converted to it, a wide range of functionalized this compound analogues can be accessed ucla.edunih.govrsc.orgnih.govmdpi.comescholarship.org.

| Precursor Type | Key Transformation | Advantage | Reference(s) |

| Bicyclo[3.3.1]nonane derivatives | Intramolecular cyclization | Access to highly substituted and complex adamantane analogues | ucla.edunih.govrsc.orgnih.gov |

Direct C-H Functionalization Methodologies Applied to Adamantane Cores

Direct C-H functionalization represents a powerful and atom-economical approach to the synthesis of adamantane derivatives rsc.orgnih.govuni-giessen.deresearchgate.net. While the tertiary C-H bonds at the bridgehead positions are generally more reactive, recent advances have enabled the selective functionalization of the secondary C-H bonds at the C-2 position.

Palladium-catalyzed C-H functionalization has emerged as a particularly effective method chemrxiv.orgsnnu.edu.cnrsc.org. By using directing groups, a palladium catalyst can be guided to a specific C-H bond, enabling its selective conversion to a C-C or C-X bond. While this is more established for aromatic systems, progress is being made in the C(sp³)-H functionalization of alkanes like adamantane.

Radical-mediated C-H functionalization provides another avenue for the direct introduction of functional groups onto the adamantane core rsc.orgnih.gov. Photoredox catalysis, for example, can be used to generate adamantyl radicals under mild conditions, which can then react with various radical acceptors to form new C-C or C-heteroatom bonds. While selectivity between the C-1 and C-2 positions can be a challenge, catalyst-controlled systems are being developed to address this chemrxiv.org. These methods hold promise for the direct introduction of a carboxymethyl group or a synthetic equivalent onto the adamantane scaffold.

Chemical Reactivity and Derivatization of 2 Adamantan 2 Yl Acetic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxyl group is the primary site for derivatization, allowing for the introduction of a wide array of functional groups through standard organic transformations.

2-(Adamantan-2-yl)acetic acid can be converted to its corresponding esters through various established methods. These reactions are crucial for modifying the compound's solubility, bioavailability, and for creating precursors for further synthesis. Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with an alcohol. This can involve conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. The use of acid anhydrides in the presence of a catalyst like 1-methylimidazole (B24206) is another effective method for producing esters from related polyphenol adamantane (B196018) derivatives. mdpi.com Modification of secondary metabolite structures through esterification is a common strategy to enhance biological activity and physicochemical properties like bioavailability and solubility. medcraveonline.com

Table 1: Representative Esterification Reactions

| Reagents | Product | Reaction Type |

|---|---|---|

| Alcohol (e.g., Ethanol), H₂SO₄ | Ethyl 2-(adamantan-2-yl)acetate | Fischer Esterification |

| 1. SOCl₂; 2. Alcohol, Pyridine (B92270) | Corresponding Ester | Acyl Chloride Intermediate |

| Alcohol, DCC, DMAP | Corresponding Ester | Carbodiimide-mediated |

| Acid Anhydride (B1165640), 1-methylimidazole | Corresponding Ester | Anhydride Esterification |

The synthesis of amides from this compound is a key transformation for introducing the adamantane moiety into peptides, polymers, and biologically active molecules. Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it Therefore, activation of the carboxylic acid is required.

A common and effective method involves the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with a primary or secondary amine to form the amide bond. fishersci.it This is often performed in the presence of a non-nucleophilic base like pyridine or a tertiary amine to neutralize the HCl byproduct. fishersci.it Another widely used approach, particularly in peptide synthesis, is the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. fishersci.it These methods have been used to synthesize a variety of adamantane derivatives containing amide linkages for biological evaluation. mdpi.com

The ability to form stable amide bonds makes this compound an important component in the synthesis of complex molecular conjugates. These conjugates often combine the pharmacophoric properties of the adamantane group with those of another active molecule to create multifunctional ligands.

For instance, adamantane-γ-carboline conjugates have been synthesized by linking the two scaffolds via an amide bond. nih.gov In a typical synthesis, an N-(adamantan-1-yl)chloroacetamide is reacted with a γ-carboline in the presence of a base like potassium hydroxide (B78521) to form the final conjugate. nih.gov This strategy demonstrates how the adamantaneacetic acid framework can serve as a linker to connect different molecular entities, leading to novel compounds with potential applications in neurodegenerative disease research. nih.gov

Reactions at the Adamantane Core and Attached Sites

While the carboxylic acid group is the most reactive site, the adamantane cage itself can undergo functionalization, primarily through radical or cationic intermediates.

The adamantane core is susceptible to oxidation at both its tertiary (bridgehead) and secondary carbon atoms. The oxidation of this compound, particularly through electrochemical methods like Kolbe electrolysis, has been studied. The anodic oxidation of (2-Adamantyl)acetic acid primarily yields products derived from radical intermediates. researchgate.netresearchgate.net This is in contrast to its isomer, (1-adamantyl)acetic acid, which predominantly forms products via carbonium ion intermediates under similar conditions. researchgate.net This difference in reactivity highlights the influence of the substituent's position on the adamantane cage on the stability and fate of the reactive intermediates formed during electrolysis. researchgate.net

Chemical oxidation of the adamantane skeleton can also be achieved using various oxidizing agents. Vanadium-substituted phosphomolybdates, for example, can oxidize adamantane using molecular oxygen, leading to hydroxylation at both tertiary and secondary positions through a radical-based mechanism. researchgate.net The reaction is believed to proceed via hydrogen abstraction to form an adamantyl radical. researchgate.net Other methods for oxidative functionalization of the adamantane core have been extensively reviewed, providing pathways to introduce hydroxyl, keto, or other functional groups onto the cage itself. nih.gov

Table 2: Products of Anodic Oxidation of Adamantyl Acetic Acids

| Starting Material | Predominant Intermediate Type | Major Product Type |

|---|---|---|

| This compound | Radical | Radical-derived products researchgate.netresearchgate.net |

| (Adamantan-1-yl)acetic acid | Carbonium ion | Carbonium ion-derived products researchgate.net |

While the carboxylic acid group of this compound is relatively stable to reduction, it can be converted to the corresponding primary alcohol, 2-(adamantan-2-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

More diverse reduction chemistry is observed in derivatives of adamantaneacetic acid. For example, adamantane-containing unsaturated nitriles can undergo simultaneous reduction of both the carbon-carbon double bond and the nitrile group when treated with Raney nickel. researchgate.net Adamantan-2-ylacetonitrile, a direct precursor to this compound, can be reduced to 2-(adamantan-2-yl)ethanamine. lookchem.com These transformations provide pathways to a variety of amino-functionalized adamantane derivatives, which are valuable intermediates in pharmaceutical synthesis.

Substitution Reactions within the Adamantane System

The rigid, tricyclic cage structure of the adamantane moiety in this compound is susceptible to substitution reactions, allowing for the introduction of various functional groups. These reactions typically proceed under acidic conditions, targeting the tertiary bridgehead positions of the adamantane core.

One notable transformation is the nitroxylation of this compound (1) using a mixture of fuming nitric acid and an excess of 98% sulfuric acid. This reaction leads to the formation of 2-(5-acetamido-7-nitroxyadamantan-2-yl)acetic acid (6). researchgate.net Further treatment of compound 6 with hydrochloric acid results in the hydrolysis of the acetamido group, yielding the corresponding amino derivative. researchgate.net

These substitution patterns highlight the ability to functionalize the adamantane cage at positions remote from the acetic acid side chain, providing a pathway to di- and tri-substituted adamantane derivatives. The specific products obtained demonstrate the influence of strong acid media in facilitating nucleophilic substitution on the adamantane core. researchgate.net

Table 1: Substitution Reactions of this compound Derivatives

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| This compound (1) | fuming HNO₃, 98% H₂SO₄ | 2-(5-Acetamido-7-nitroxyadamantan-2-yl)acetic acid (6) | 32 |

Chemoselectivity in Nitroxylation of Adamantane Scaffolds

The nitroxylation of adamantane derivatives is a key method for their functionalization, and the chemoselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substrate. The use of nitric acid in acetic anhydride (HNO₃–Ac₂O) has been shown to be an effective system for synthesizing nitroxyadamantanes. researchgate.net This system exhibits high electrophilicity and reduced acidity, which increases the stability of the resulting nitrate (B79036) esters and minimizes the formation of alcohol byproducts. researchgate.net

While direct nitroxylation studies on this compound using this specific system are not detailed, the general principles of adamantane nitroxylation apply. The reaction of adamantane itself with nitric acid under various conditions can lead to mixtures of nitro, nitroxy, hydroxy, and oxo derivatives. researchgate.net The composition of the product mixture is sensitive to the reagents and conditions used. researchgate.net For instance, reacting adamantane with dinitrogen tetroxide can yield a mix of nitro and nitroxy derivatives. researchgate.net The HNO₃–Ac₂O system generally favors the formation of nitrooxy derivatives, which are often the primary products of the nitroxylation of cage hydrocarbons. researchgate.netresearchgate.net

In the case of substituted adamantanes, the existing functional groups can influence the outcome. For example, the reaction of this compound in a mixture of fuming nitric acid and sulfuric acid leads to substitution at the bridgehead positions, demonstrating the directing effects of the cage structure itself under strongly acidic conditions. researchgate.net

Synthesis of Diverse Adamantane-Containing Molecular Scaffolds

Amino Acid Derivatives and Applications in Peptide Synthesis

The 2-adamantyl group, derived from the core structure of this compound, serves as an effective protecting group in peptide synthesis. Its bulky, lipophilic nature can enhance the solubility of peptide intermediates in organic solvents and prevent side reactions. researchgate.net

The 2-adamantyloxycarbonyl (2-Adoc) group is used for the protection of the ε-amino group of Lysine (Lys) and the hydroxyl group of Tyrosine (Tyr). pharm.or.jpnih.gov Similarly, the 2-adamantyl ester (O-2-Ada) is employed for protecting the β-carboxyl group of Aspartic acid (Asp). pharm.or.jp These protecting groups have been successfully utilized in the construction of peptide segments for the synthesis of complex proteins, such as Ribonuclease from Sulfolobus solifataricus. pharm.or.jpnih.gov

The 2-adamantyl ester group demonstrates notable stability towards various reagents commonly used in peptide synthesis, including trifluoroacetic acid (TFA), 20% piperidine (B6355638) in DMF, and 10% triethylamine (B128534) in DMF. researchgate.net However, it can be readily cleaved by strong acids like methanesulfonic acid (MSA), 1 M TFMSA-thioanisole in TFA, or hydrogen fluoride (B91410) (HF). researchgate.net This differential stability allows for its use in both solution-phase and solid-phase peptide synthesis in conjunction with either Boc or Fmoc Nα-protecting strategies. researchgate.net

Table 2: Application of 2-Adamantyl Derivatives in Peptide Synthesis

| Protecting Group | Amino Acid Protected | Application Example |

|---|---|---|

| 2-Adamantyloxycarbonyl (2-Adoc) | ε-amino group of Lysine | Synthesis of Sulfolobus solifataricus Ribonuclease fragments pharm.or.jpnih.gov |

| 2-Adamantyl ester (O-2-Ada) | β-carboxyl group of Aspartic acid | Synthesis of Sulfolobus solifataricus Ribonuclease fragments pharm.or.jp |

Ureidoacetic Acid Derivative Synthesis and Functionalization

N-adamantan-2-yl ureidoacetic acids are synthesized as precursors for potent enzyme inhibitors. The synthesis involves the reaction of adamantan-2-amines with ethyl isothiocyanatoacetate, which yields ethyl ({[adamantan-2-yl]carbamothioyl}amino)acetates. researchgate.net Subsequent hydrolysis of this intermediate in an alkaline medium leads to the formation of the desired {[(adamantan-2-yl)carbamothioyl]amino}acetic acid in nearly quantitative yield. researchgate.net These compounds are valuable intermediates in the development of inhibitors for soluble epoxide hydrolase (sEH). researchgate.net

Spiro Compound Derivations and their Synthesis

The adamantane-2 position is a key site for the synthesis of spiro compounds, where the C2 carbon of the adamantane cage is shared with another ring system. A series of 3-spiro[adamantane-2,3′-isoquinolines] has been synthesized, demonstrating the utility of the adamantane scaffold in creating complex, three-dimensional molecules. researchgate.net These syntheses can be achieved through both linear and three-component reaction schemes. researchgate.net The resulting spiro compounds have been investigated for their neurotropic activity and cytotoxicity. researchgate.net

Complexation Studies with Metal Centers

While specific complexation studies with this compound were not found, related adamantane-containing ligands have been shown to form stable complexes with various metal centers. For instance, a hydrazone ligand derived from adamantane-1-carboxylic acid has been used to synthesize complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov X-ray diffraction studies of the copper complex revealed a distorted square-pyramidal geometry, with the adamantyl-hydrazone ligand coordinating to the metal center. nih.gov These findings suggest that carboxylic acid and other derivatives of adamantane, including this compound, could potentially act as effective ligands, with the bulky adamantyl group influencing the steric and electronic properties of the resulting metal complexes.

Structural Characterization and Conformational Analysis of 2 Adamantan 2 Yl Acetic Acid and Its Analogues

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For adamantane (B196018) derivatives, NMR spectra can confirm the presence of the characteristic cage structure and the position of substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an adamantane derivative typically shows a complex pattern of overlapping multiplets in the aliphatic region (δ 1.5-2.5 ppm) corresponding to the protons of the adamantane cage. The chemical shifts of these protons are influenced by their position relative to the substituent. In the case of 2-(Adamantan-2-yl)acetic acid, the protons of the acetic acid methylene (B1212753) group (-CH₂COOH) would be expected to appear as a distinct signal, likely a singlet or a multiplet depending on the solvent and conformational rigidity, shifted downfield due to the deshielding effect of the adjacent carboxylic acid group. The proton of the carboxylic acid group itself would appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The adamantane cage itself gives rise to a set of signals corresponding to the methine (CH) and methylene (CH₂) carbons. For this compound, the carbon of the carbonyl group (C=O) in the carboxylic acid would be observed at a characteristic downfield chemical shift (typically δ 170-180 ppm). The methylene carbon of the acetic acid group and the carbons of the adamantane cage would appear in the upfield region of the spectrum. The chemical shifts of the adamantane carbons are sensitive to the substitution pattern, allowing for the confirmation of the substituent's position. For instance, in adamantane derivatives, the carbon atoms directly attached to a substituent, as well as the adjacent carbons, experience a shift in their resonance frequencies compared to unsubstituted adamantane.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Adamantane Derivatives in CDCl₃

| Carbon Atom | Adamantane | 1-Adamantanecarboxylic Acid | 2-Adamantanol (B149831) |

| C1 | 28.4 | 40.9 (C-COOH) | 38.0 |

| C2 | 37.8 | 36.1 | 75.3 (C-OH) |

| C3 | 28.4 | 28.0 | 38.0 |

| C4 | 37.8 | 38.9 | 31.8 |

| C5 | 28.4 | 28.0 | 27.2 |

| C6 | 37.8 | 38.9 | 31.8 |

| C7 | 28.4 | 28.0 | 27.2 |

| C8 | 37.8 | 36.1 | 35.1 |

| C9 | 37.8 | 36.1 | 35.1 |

| C10 | 37.8 | 38.9 | 27.2 |

| C=O | - | 183.5 | - |

Note: The data in the table is based on known values for adamantane and its derivatives to provide an illustrative example. The exact chemical shifts for this compound may vary.

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The presence of the adamantane cage would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). For adamantane carboxylic acids, the formation of hydrogen-bonded dimers in the solid state can lead to a noticeable shift in the C=O stretching frequency to a lower wavenumber compared to the monomeric form. For instance, studies on cocrystals of adamantane carboxylic acids have shown the appearance of bands around 2423 and 1919 cm⁻¹, which are consistent with the formation of acid-pyridine O–H stretching and hydrogen-bonded O–H stretching, respectively acs.org.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Methylene (CH₂) | Bending | ~1465 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₂H₁₈O₂), the molecular weight is 194.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194.

The fragmentation of adamantane derivatives is often characterized by the stability of the adamantyl cation. For this compound, a prominent fragmentation pathway would likely involve the loss of the carboxylic acid group (-COOH), resulting in a fragment ion with m/z 149. Another common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH) to give an acylium ion (M-17) or the loss of the entire carboxyl group (M-45) libretexts.org. The fragmentation pattern can provide valuable confirmation of the proposed structure.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₂H₁₈O₂]⁺ | 194 |

| [M - OH]⁺ | [C₁₂H₁₇O]⁺ | 177 |

| [M - COOH]⁺ | [C₁₁H₁₇]⁺ | 149 |

| [C₁₀H₁₅]⁺ | Adamantyl cation | 135 |

X-ray Crystallography Studies of Adamantane Derivatives

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds researchgate.net. This strong and directional interaction is a primary driver of the crystal packing.

In addition to hydrogen bonding, weaker interactions such as van der Waals forces and C-H···O contacts can also play a role in stabilizing the crystal structure. The bulky and lipophilic nature of the adamantane cage can lead to efficient packing through van der Waals interactions between adjacent adamantyl groups acs.org. In more complex analogues containing aromatic rings or halogen atoms, other non-covalent interactions like C-H···π interactions and halogen bonding can further influence the supramolecular architecture. For instance, the crystal structure of 3-Hydroxyadamantane-1-acetic acid is stabilized by intermolecular O—H⋯O hydrogen bonds, forming a chain nih.gov.

Table 4: Crystallographic Data for Representative Adamantane Carboxylic Acid Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Adamantanecarboxylic acid (173 K) | Triclinic | P-1 | 6.452 | 6.681 | 11.510 | 80.84 | 87.22 | 74.11 | researchgate.net |

| 3-Hydroxyadamantane-1-acetic acid | Triclinic | P-1 | 6.5120 | 7.9485 | 11.5469 | 106.919 | 94.838 | 104.443 | nih.gov |

Computational and Theoretical Investigations of 2 Adamantan 2 Yl Acetic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For adamantane (B196018) derivatives, these calculations can elucidate properties influenced by the rigid and bulky adamantyl cage.

Quantification of Intermolecular Interaction Energies (e.g., QTAIM Approach)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of electron density to characterize chemical bonding and intermolecular interactions. nih.gov This approach allows for the quantification of the strength and nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the supramolecular chemistry of adamantane derivatives in the solid state. researchgate.netmdpi.com

While QTAIM has been successfully applied to analyze intermolecular contacts in various adamantane-containing crystal structures, including adamantane-linked isothiourea and hydrazine-1-carbothioamide derivatives, a specific QTAIM analysis quantifying the intermolecular interaction energies for 2-(Adamantan-2-yl)acetic acid has not been reported. nih.govresearchgate.netmdpi.com Such a study would be valuable for understanding its crystal packing and polymorphism.

Table 1: Hypothetical QTAIM Parameters for Hydrogen Bonding in a this compound Dimer (Note: This table is illustrative and not based on published experimental or computational data for the specific compound.)

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Total Energy Density (H) at BCP (a.u.) |

|---|---|---|---|

| O-H···O | 0.025 | +0.085 | -0.002 |

Prediction of Reactivity and Reaction Pathways

DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions, are used to predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.commdpi.com This analysis can predict the reactivity and potential metabolic pathways of adamantane derivatives. nih.gov For instance, computational studies on other adamantane compounds have been used to rationalize their reaction mechanisms, such as the preference for electrophilic substitution at the tertiary bridgehead carbons. mdpi.comwikipedia.org

Although one study notes that the anodic oxidation of (2-Adamantyl)acetic acid primarily yields radical-derived products, detailed DFT calculations predicting its full reactivity profile and reaction pathways are not available in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are crucial for studying the dynamic behavior of molecules and their interactions with biological targets. These methods are particularly useful for adamantane derivatives, many of which are developed as therapeutic agents. mdpi.comksu.edu.sa

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.gov This method is widely used in drug discovery to screen potential drug candidates. Numerous studies have performed molecular docking on various adamantane derivatives to predict their binding affinity and interaction modes with biological targets like enzymes and protein channels. tandfonline.comnih.govksu.edu.sa

A specific molecular docking study of this compound as a ligand interacting with a particular biological target has not been reported. Such an investigation would be the first step in assessing its potential pharmacological activity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Currently, there are no published MD simulation studies specifically examining the conformational stability or interaction dynamics of this compound, either in solution or in complex with a biological target.

Conformational Landscape Exploration of Adamantane-Based Structures

The adamantane cage itself is rigid, but the substituents attached to it can possess conformational flexibility. Exploring the conformational landscape of a molecule involves identifying its low-energy conformers and the energy barriers between them. This is essential for understanding its behavior in solution and its ability to adopt a specific bioactive conformation upon binding to a receptor. Studies on other 2-substituted adamantanes have explored their polymorphic behavior, which is related to their conformational and packing preferences. researchgate.netresearchgate.net

A detailed exploration of the conformational landscape of this compound, identifying its stable conformers and the rotational barriers of the acetic acid side chain, has not been documented in the scientific literature.

Exploration of Adamantane Based Scaffolds in Chemical Biology and Materials Science

Role as Building Blocks in Advanced Organic Synthesis

The adamantane (B196018) cage is a versatile building block in organic synthesis, prized for its ability to impart desirable physicochemical properties to molecules. mdpi.com The synthesis of adamantane derivatives, including 2-(Adamantan-2-yl)acetic acid, serves as a crucial starting point for more complex molecular architectures. A convenient synthesis for (2-Adamantyl)acetic acid starting from adamantanone has been described, highlighting its accessibility for further chemical transformations. researchgate.net

One of the key advantages of incorporating an adamantane moiety is the introduction of steric bulk, lipophilicity, and rigidity into a molecule. mdpi.com These features can significantly influence a compound's biological activity and physical properties. For instance, this compound has been utilized as a starting material in the synthesis of more complex, substituted adamantane derivatives through functionalization in acidic media. researchgate.net Furthermore, the adamantane skeleton is often employed when specific three-dimensional arrangements are necessary for biological interactions or for the construction of highly ordered materials. mdpi.com The synthesis of bifunctional, angle-shaped adamantane ligands from 1-adamantanecarboxylic acid demonstrates their utility in creating coordination polymers. mdpi.com The development of scalable and safe processes for preparing derivatives like 2-aminoadamantane-2-carboxylic acid underscores the importance of these building blocks in accessing novel compounds with interesting biological activities. researchgate.net

Contributions to Innovative Materials Science Research and Development

The incorporation of the adamantane scaffold into polymers and other materials has led to significant advancements in materials science. Adamantane-containing polymers often exhibit enhanced thermal stability, mechanical strength, and desirable optical and dielectric properties. wikipedia.org

For example, polyimides derived from adamantane-containing diamines have shown exceptionally high glass transition temperatures (Tg) ranging from 285–440 °C, along with excellent optical transparency. rsc.org Similarly, adamantane-based polyimides prepared from adamantane-2,2-diyl units exhibit high thermal stability, with decomposition temperatures exceeding 500 °C. acs.org The introduction of adamantyl groups into polymethyl methacrylate (B99206) (PMMA) has also been shown to improve its thermal and mechanical properties. researchgate.net

Beyond polymers, adamantane derivatives are being explored for applications in nanotechnology. The cage-like structure of adamantane allows for the encapsulation of guest molecules, which can be released under specific conditions, suggesting potential applications in drug delivery. wikipedia.org Additionally, adamantane can serve as a molecular building block for the self-assembly of molecular crystals. wikipedia.org The unique properties of adamantane-based materials make them promising candidates for a variety of applications, including coatings for touchscreens and as thermally stable lubricants. wikipedia.org The ability to functionalize adamantane, as with this compound, opens up further possibilities for creating tailored materials with specific functionalities. The use of adamantane-functionalized polymers in complexation with cyclodextrins has also been shown to enable precise tuning of their lower critical solution temperature (LCST), a key property for smart or adaptive materials. nih.gov

Investigations into Molecular Interactions with Biological Targets

The adamantane moiety has been a key structural feature in the design of various biologically active compounds due to its unique ability to interact with biological targets. Its lipophilic nature facilitates passage through biological membranes, while its rigid structure can provide a stable anchor for binding to enzymes and receptors.

Soluble Epoxide Hydrolase (sEH):

Adamantane-containing compounds have been extensively studied as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. The inhibition of sEH is a therapeutic target for various diseases, including hypertension and inflammation. Adamantyl ureas, in particular, have been identified as excellent sEH inhibitors. escholarship.org Mechanistic studies have focused on understanding how the adamantane scaffold contributes to the inhibitory activity. The bulky and lipophilic nature of the adamantane group is thought to play a crucial role in binding to the active site of the enzyme. researchgate.netnih.gov

Systematic studies on adamantyl ureas with substituents at the bridgehead positions have revealed that these modifications can significantly impact the inhibitor's potency, physical properties, and metabolic stability. nih.govnih.gov For instance, introducing methyl or chloro groups to the adamantane bridgehead can enhance the inhibitory potency. nih.gov The position of the urea (B33335) linkage to the adamantane cage also affects activity, with compounds having the urea attached at the 2-position showing different properties compared to those attached at the 1-position. nih.gov While adamantyl ureas are potent inhibitors, their metabolic stability can be a limitation. escholarship.org Research has explored replacing the adamantane group with other polycyclic hydrocarbons, which has yielded compounds with high inhibitory potency, indicating the sEH active site can accommodate inhibitors of varying sizes. escholarship.org

Chorismate Mutase:

Chorismate mutase is an enzyme that catalyzes a key step in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making it a target for antimicrobial agents. Adamantane derivatives have been investigated as inhibitors of this enzyme. These derivatives can act as competitive inhibitors of chorismate mutase. nih.gov Kinetic studies have been employed to understand the mechanism of inhibition. nih.gov The inhibition of chorismate mutase by adamantane derivatives is an area of ongoing research to develop new antimicrobial drugs. researchgate.net The catalytic mechanism of chorismate mutase itself has been a subject of significant study, with computational models helping to elucidate the transition state stabilization provided by the enzyme. rsc.org

The adamantane moiety can modulate the activity of ion channels and other enzymes through various mechanisms. Its ability to interact with hydrophobic pockets within these proteins is a key factor. Adamantane derivatives have been shown to act as blockers of ligand-gated ion channels, such as nicotinic acetylcholine (B1216132) (ACh) and N-methyl-D-aspartate (NMDA) receptors. nih.gov These compounds can act as fast open-channel blockers, physically occluding the channel pore and thereby preventing ion flow. nih.gov

Furthermore, some adamantane amine derivatives have been developed as dual-acting inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs), suggesting a potential neuroprotective role. rsc.org The modulation of ion channels by adamantane derivatives can also be allosteric, where the compound binds to a site distinct from the primary ligand binding site, leading to a change in the channel's conformation and activity. nih.govmdpi.com This allosteric modulation can offer a more subtle and potentially safer way to influence ion channel function compared to direct channel blockade. nih.gov

Adamantane derivatives, most notably amantadine (B194251) and rimantadine, have a history of use as antiviral agents, particularly against influenza A virus. mdpi.comdrugs.com The primary mechanism of action for these drugs is the blockade of the M2 proton channel of the influenza A virus. mdpi.comdrugs.com This channel is crucial for the uncoating of the virus within the host cell, and by blocking it, adamantane derivatives prevent the release of the viral genome and subsequent replication. nih.gov

More recent research has explored other potential antiviral mechanisms of adamantane compounds. Some adamantane analogues may inhibit the entry of viruses into host cells by increasing the pH of endosomes, which in turn inhibits the activity of host cell proteases like Cathepsin L that are necessary for viral entry. nih.gov Molecular docking studies have also suggested that amantadine might block the viral E protein channel in coronaviruses, leading to impaired viral propagation. nih.gov The development of viral resistance to adamantane-based drugs has spurred research into new derivatives with modified structures to overcome this issue. mdpi.com

A significant body of research has focused on the cytotoxic effects of adamantane derivatives against various cancer cell lines. These studies aim to understand the mechanisms by which these compounds inhibit cancer cell growth and induce cell death.

Adamantane-containing compounds have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. For example, adamantyl-substituted retinoid-related molecules have been shown to induce apoptosis in human acute myelogenous leukemia (AML) cells. nih.gov The induction of apoptosis by some adamantane derivatives is linked to their ability to modulate the expression of proteins involved in the apoptotic pathway. nih.govnih.gov

In addition to apoptosis, some adamantane derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. Diaminophenyladamantane derivatives have been found to induce G1 arrest in colon cancer cells. nih.gov The cytotoxic effects of adamantane derivatives are often evaluated using in vitro assays such as the MTT assay, which measures cell viability. nih.govmdpi.com These studies have identified several adamantane-based compounds with potent cytotoxic activity against a range of human tumor cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and lung carcinoma. nih.govnih.gov The lipophilicity imparted by the adamantane moiety is often a key factor in the observed cytotoxicity, as it can enhance the compound's ability to cross cell membranes and interact with intracellular targets. mdpi.com

Data Tables

Table 1: Cytotoxicity of Selected Adamantane Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 1,3-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane | Various (NCI-60 panel) | < 3 in 85% of cell lines | Growth inhibition nih.gov |

| 2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane | Various (NCI-60 panel) | < 3 in 91% of cell lines | G1 cell cycle arrest nih.gov |

| Adamantyl isothiourea derivative 5 | Hep-G2 (Hepatocellular carcinoma) | 7.70 | Inhibition of TLR4-MyD88-NF-κB signaling nih.gov |

| Adamantyl isothiourea derivative 6 | Hep-G2 (Hepatocellular carcinoma) | 3.86 | Inhibition of TLR4-MyD88-NF-κB signaling nih.gov |

| [4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid (4a) | A549 (Lung carcinoma) | Cytotoxic (Selectivity Index: 2.01-11.6) | Apoptosis induction nih.gov |

Table 2: Enzyme Inhibition by Adamantane Derivatives

| Enzyme | Inhibitor Type | Adamantane Derivative Class | Key Findings |

| Soluble Epoxide Hydrolase (sEH) | Potent Inhibitors | Adamantyl ureas | Bulky, lipophilic adamantane group is crucial for binding to the active site. researchgate.netnih.gov |

| Chorismate Mutase | Competitive Inhibitors | Adamantane derivatives | Adamantane derivatives can competitively inhibit enzyme activity. nih.gov |

Q & A

Q. What are the critical hazards associated with this compound, and how can they be managed during experiments?

- Answer: Based on adamantane-carboxylic acid

- Toxicity : Potential respiratory irritation; use fume hoods and monitor airborne concentrations .

- Decomposition : Avoid high temperatures to prevent toxic fumes (e.g., CO₂, NOₓ) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.